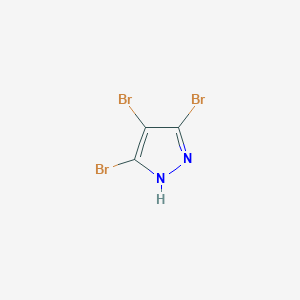









|
REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[Br:5][C:6]1[C:10]([Br:11])=[C:9]([Br:12])[NH:8][N:7]=1.C(OC(=O)C)(=O)C>C(O)(=O)C>[N+:1]([N:7]1[C:6]([Br:5])=[C:10]([Br:11])[C:9]([Br:12])=[N:8]1)([O-:4])=[O:2]
|


|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NNC(=C1Br)Br
|
|
Name
|
|
|
Quantity
|
750 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
ice
|
|
Quantity
|
1 kg
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
15 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature for 2 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was poured
|
|
Type
|
STIRRING
|
|
Details
|
After stirring for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
FILTRATION
|
|
Details
|
the crude product was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with demineralized water (2×60 ml)
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])N1N=C(C(=C1Br)Br)Br
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |